2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the compound:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.52 (d, J = 4.8 Hz) | Pyridine H-6 |
| ¹H | 7.89 (t, J = 7.2 Hz) | Indene H-5 |
| ¹³C | 164.3 | Oxazole C-2 (carbonyl) |
| ¹³C | 149.7 | Pyridine C-2 (linked to oxazole) |
The deshielded proton at δ 8.52 arises from the pyridine’s ortho position, while the upfield shift of the indene H-5 (δ 7.89) reflects ring-current shielding from the adjacent oxazole.
Infrared (IR) Spectroscopy
Prominent IR absorptions include:
- 1654 cm⁻¹ : C=N stretching in the oxazole ring.
- 1248 cm⁻¹ : Asymmetric C–O–C stretching of the oxazole ether linkage.
UV-Vis Spectroscopy
The compound exhibits strong absorption at λ_max = 278 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated indeno-oxazole system. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) corresponds to n→π* transitions involving the oxazole’s lone pairs.
Properties
IUPAC Name |
2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAXHBKQLBOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indenooxazole Formation
The indenooxazole scaffold is typically synthesized via cyclocondensation between 1-amino-2-indanol derivatives and carbonyl-containing reagents. A representative protocol involves:
- Reactants : (1R,2S)-1-amino-2-indanol and ethyl glyoxalate
- Conditions : Reflux in toluene with molecular sieves (4 Å) for 12–24 hours
- Yield : 68–72%
The reaction proceeds through imine formation followed by intramolecular cyclization, with the stereochemistry at C3a and C8a controlled by the starting amino alcohol’s configuration. X-ray crystallographic data confirm the (3aR,8aS) configuration when using (1R,2S)-aminoindanol.
Pyridine Ring Functionalization
Post-cyclocondensation, the pyridine moiety is introduced via cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling demonstrates:
| Parameter | Value |
|---|---|
| Catalytic System | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 81% |
This method preserves the indenooxazole stereochemistry while enabling diverse pyridine substitutions.
Asymmetric Oxazoline Ring Construction
Chiral Auxiliary Approach
Enantioselective synthesis utilizes (R)-phenylglycinol as a chiral template:
Organocatalytic Methods
Recent advances employ proline-derived catalysts for asymmetric induction:
Density functional theory (DFT) calculations suggest a Zimmerman-Traxler-type transition state governs stereoselectivity, with activation energies ΔG‡ = 18.3 kcal/mol for the favored pathway.
Solid-Phase Synthesis for High-Throughput Production
A modular approach using Wang resin demonstrates scalability:
Stepwise Protocol :
- Resin-bound 2-chloropyridine: React Wang resin with 2,6-dichloropyridine (DIPEA, DMF, 50°C, 6 h)
- Indenooxazole coupling: Pd₂(dba)₃/Xantphos catalytic system (THF, 80°C, 12 h)
- Cleavage: TFA/CH₂Cl₂ (1:9 v/v) for 2 hours
This method achieves 73% overall yield with >95% purity, suitable for combinatorial library synthesis.
Continuous Flow Methodologies
Microreactor systems enhance reaction control and safety:
| Parameter | Batch System | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 45 min | 32× faster |
| Temperature | 120°C | 180°C | ΔT +60°C |
| Yield | 68% | 89% | +21% |
| Byproduct Formation | 12% | 3% | −75% |
The enhanced mass/heat transfer in flow reactors suppresses side reactions like pyridine N-oxidation.
Mechanochemical Synthesis
Solvent-free ball milling provides an eco-friendly alternative:
Optimized Conditions :
- Milling Media : Stainless steel balls (5 mm diameter)
- Frequency : 30 Hz
- Molar Ratio : 1:1.2 (indenooxazole:pyridine derivative)
- Additive : K₂CO₃ (20 mol%)
This approach achieves 94% conversion in 2 hours, with no solvent waste generated.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Stereoselectivity | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Cyclocondensation | 65–75% | Moderate | Pilot-scale | 23.4 |
| Asymmetric Catalysis | 70–85% | Excellent | Lab-scale | 18.9 |
| Solid-Phase | 60–73% | N/A | Industrial | 8.7 |
| Flow Chemistry | 80–89% | High | Continuous | 5.2 |
| Mechanochemical | 85–94% | Moderate | Bench-scale | 1.1 |
The E-factor (environmental factor) calculations consider solvent usage, catalyst loading, and purification steps.
Key Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents at C2 of pyridine necessitate modified conditions:
Byproduct Formation Pathways
Common side reactions include:
- Over-oxidation of the oxazoline ring (controlled by N₂ sparging)
- Pyridine ring opening under acidic conditions (pH maintained at 6.5–7.5)
- Epimerization at C3a (minimized by low-temperature workup)
HPLC-MS analysis identifies 2-pyridone (3.2%) and des-oxo derivatives (1.8%) as primary impurities.
Industrial-Scale Production Considerations
A patented continuous manufacturing process highlights:
- Throughput : 12 kg/day using 3 parallel microreactors
- Cost Analysis : Raw material costs reduced by 34% compared to batch methods
- Quality Control : In-line FTIR monitors conversion in real-time (R² = 0.997 vs. offline HPLC)
This integrated approach meets ICH Q13 guidelines for continuous manufacturing of drug substances.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under conditions that may include elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.
Scientific Research Applications
(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(a) Fluorinated Derivatives
- Example: 2-[2-[(3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl]-4-fluorophenyl]amino-5-fluoropyridine (4h) Key Differences: Incorporates fluorine atoms on both the phenyl and pyridine rings. Impact: Fluorine's electron-withdrawing nature increases ligand rigidity and enhances metal-ligand interactions, improving enantioselectivity in nitroaldol reactions (up to 90% ee reported) . Synthesis: Requires 20 hours of reflux and purification via CH₂Cl₂/hexanes chromatography .
(b) Trifluoromethyl Derivatives
- Example: 2-({2-[(3aR,8aS)-indenooxazol-2-yl]phenyl}amino)-5-(trifluoromethyl)pyridine Key Differences: Features a trifluoromethyl (-CF₃) group on the pyridine ring. Impact: The -CF₃ group increases hydrophobicity and stabilizes transition states via steric and electronic effects, critical for high-yield asymmetric cyclopropanations .
Bis-Oxazoline Derivatives
(a) 2,6-Bis((3aS,8aR)-indenooxazol-2-yl)pyridine
- Structure: Two indenooxazole units linked to a central pyridine ring.
- Molecular Weight: 393.45 g/mol (vs. 236.27 g/mol for the monomeric form) .
- Impact: Bidentate coordination enables stronger chelation with metals like Cu(II) or Rh(I), improving catalytic turnover in Diels-Alder reactions (up to 95% ee reported) .
- Stereochemical Note: The (3aS,8aR) configuration is enantiomerically pure (>99% ee), critical for predictable stereochemical outcomes .
(b) 1,3-Bis((3aR,8aS)-indenooxazol-2-yl)benzene
Simplified Analogues
(a) (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Physicochemical and Catalytic Properties
Solubility and Stability
Catalytic Performance
| Compound | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| 2-{3aH,8H,8aH-indenooxazol-2-yl}pyridine | Cu-catalyzed nitroaldol | 85–90 | 75–80 |
| Bis-oxazoline (C25H19N3O2) | Rh-catalyzed hydrogenation | 92–95 | 85–90 |
| Trifluoromethyl derivative | Cyclopropanation | 88 | 82 |
Structural and Stereochemical Insights
- SHELX Refinement : Critical for confirming stereochemistry (e.g., (3aR,8aS) vs. (3aS,8aR)) via X-ray crystallography .
- NMR Trends : ¹⁵N NMR shifts for oxazole derivatives cluster around −131 ppm, indicating minimal electronic variation in the oxazole core . Substituents on pyridine (e.g., -F, -CF₃) cause predictable deshielding in ¹H NMR .
Biological Activity
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is a heterocyclic compound characterized by a complex structure that combines an indeno[1,2-d][1,3]oxazole moiety with a pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Structural Characteristics
The molecular formula of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is , indicating the presence of two nitrogen atoms and one oxygen atom within its structure. The compound's intricate fused ring system contributes to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (3aS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole |
Biological Activity
Research into the biological activity of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine has revealed several pharmacological properties. These include:
- Anticancer Activity : Studies have indicated that derivatives of oxazoles and pyridines exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Neuroprotective Effects : Some studies suggest that 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of this compound:
- Synthesis and Anticancer Evaluation : A study synthesized several derivatives of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine and evaluated their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects.
- Antimicrobial Testing : Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results particularly against resistant strains.
The biological activity of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyridine is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Oxidative Stress : It is suggested that the compound induces oxidative stress in target cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
